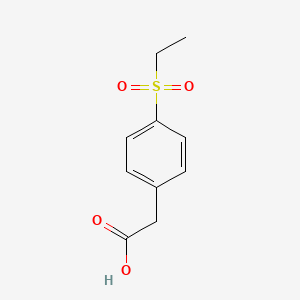

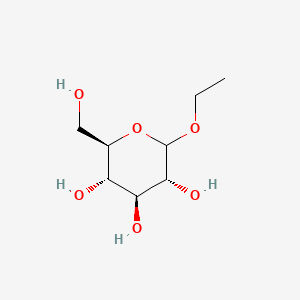

![molecular formula C12H13F3O2 B1365693 Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate CAS No. 476429-18-2](/img/structure/B1365693.png)

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, also known as MTFMP, is a synthetic compound that belongs to the class of trifluoromethylphenyl derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

Anti-inflammatory Activities

- Compound Isolation and Anti-inflammatory Effects: Compounds structurally related to methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, isolated from Eucommia ulmoides Oliv. leaves, have demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. These findings provide insights into the anti-inflammatory potential of similar compounds (Ren et al., 2021).

Herbicidal Applications

- Herbicidal Efficacy: A compound closely related to this compound, known as dichlofop-methyl, has been shown to inhibit growth in oats and wild oats, demonstrating its potential as a selective herbicide in wheat cultivation. This highlights the utility of similar compounds in agricultural applications (Shimabukuro et al., 1978).

Chemical Synthesis and Analysis

- Chromatographic Separation: Research on compounds similar to this compound includes developing methods for separating stereo isomers, as demonstrated in a study involving reverse phase high-performance liquid chromatography. This emphasizes the importance of analytical techniques in the study and utilization of such compounds (Davadra et al., 2011).

Pharmaceutical Research

- Synthesis of Medicinal Compounds: The synthesis of various pharmaceutical compounds, such as (S)-esmolol, incorporates processes that involve compounds structurally related to this compound. These syntheses highlight the role of such compounds in developing medically significant drugs (Narsaiah & Kumar, 2011).

Mécanisme D'action

- PPARδ activation affects various cellular processes, including lipid metabolism, glucose homeostasis, and inflammation .

- As a result, GW501516 enhances lipid metabolism, increases mitochondrial biogenesis, and promotes endurance .

- GW501516 affects several pathways:

- Bioavailability : High bioavailability due to efficient absorption and minimal first-pass metabolism .

- Molecular Effects :

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17-3)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIRSEIPZKDSQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216284 |

Source

|

| Record name | Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476429-18-2 |

Source

|

| Record name | Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476429-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)